molecular formula C13H13NO4S B11980167 N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide CAS No. 50994-50-8

N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide

Cat. No.: B11980167
CAS No.: 50994-50-8
M. Wt: 279.31 g/mol
InChI Key: DGAUCIDGZUNHMO-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H13NO4S It is characterized by the presence of a sulfonamide group attached to a benzene ring, along with hydroxyl and methoxy substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 4-hydroxy-2-methoxyaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate the reduction process.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can lead to a decrease in tumor growth and proliferation. The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of acidic metabolites within the tumor cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-(2-methoxyphenyl)benzamide
  • 4-hydroxy-N-(4-methoxyphenyl)benzamide
  • N-(4-hydroxy-phenyl)-2-methyl-benzamide

Uniqueness

N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX makes it a valuable compound in medicinal chemistry research, distinguishing it from other similar compounds .

Properties

CAS No.

50994-50-8

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

IUPAC Name

N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C13H13NO4S/c1-18-13-9-10(15)7-8-12(13)14-19(16,17)11-5-3-2-4-6-11/h2-9,14-15H,1H3

InChI Key

DGAUCIDGZUNHMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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